Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride

Radical Chemistry Kinetics Reagent Selection

Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride (CAS 175354-32-2, C₂₄H₁₂F₃₉Sn, MW 1160.0), also designated as the Curran-Hadida reagent, is a highly fluorinated organotin hydride. The molecular architecture incorporates three perfluorooctyl chains, conferring pronounced fluorous phase affinity.

Molecular Formula C24H12F39Sn
Molecular Weight 1160 g/mol
CAS No. 175354-32-2
Cat. No. B067298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(1H,1H,2H,2H-perfluorooctyl)tin hydride
CAS175354-32-2
Molecular FormulaC24H12F39Sn
Molecular Weight1160 g/mol
Structural Identifiers
SMILESC(C[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/3C8H4F13.Sn/c3*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;/h3*1-2H2;
InChIKeyXWZMMYXGLVKSEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride: Procurement & Selection Profile for Fluorous Organotin Reagents


Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride (CAS 175354-32-2, C₂₄H₁₂F₃₉Sn, MW 1160.0), also designated as the Curran-Hadida reagent, is a highly fluorinated organotin hydride. The molecular architecture incorporates three perfluorooctyl chains, conferring pronounced fluorous phase affinity [1]. As a fluorous reagent, it is specifically engineered to mediate radical-based reductions (e.g., dehalogenations, cyclizations) and hydrostannation reactions [2].

Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride: Why In-Class Organotin Hydrides Are Not Interchangeable


While all organotin hydrides act as radical hydrogen atom donors, substitution with standard non-fluorinated analogs (e.g., tributyltin hydride) or even shorter-chain fluorous variants (e.g., C₆F₁₃-based) results in significant operational divergence. The C₈F₁₇ fluorous domain of this compound drives predictable liquid-liquid phase partitioning, enabling quantitative recovery and reuse [1]. Using a non-fluorous tin hydride necessitates tedious and often inefficient chromatographic removal of toxic organotin byproducts, which is a well-documented bottleneck in scaling radical reactions. Even among fluorous analogs, the increased fluorine content of the C₈F₁₇ chain directly influences the partition coefficient (P) and phase-switching efficiency, directly impacting the purity and recovery yield of the desired organic product [2].

Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride: Quantified Differentiation and Selection Metrics


Radical Hydrogen Atom Transfer Reactivity: Fluorous Tin Hydride vs. Tributyltin Hydride (TBTH)

Replacement of the standard reducing agent tributyltin hydride (TBTH) with tris(1H,1H,2H,2H-perfluorooctyl)tin hydride does not compromise the radical chain mechanism. Kinetic analysis via laser flash photolysis (LFP) shows that the hydrogen atom transfer rate constant for the fluorous reagent with primary alkyl radicals is comparable to that of TBTH [1]. This ensures that the fundamental reaction rate is preserved while enabling a completely different workup paradigm.

Radical Chemistry Kinetics Reagent Selection

Fluorous Biphasic Partitioning: Quantified Product Purification vs. Chromatography

The primary procurement driver is the reduction in purification time and cost via fluorous-organic liquid-liquid extraction (F-LLE). The partition coefficient (P) of the related fluorous tin hydrides between perfluorohexanes (FC-72) and organic solvents is extremely high [1]. This allows the tin-containing byproducts to be quantitatively sequestered in the fluorous phase, replacing silica gel chromatography with a simple extraction [2].

Separation Science Green Chemistry Process Chemistry

Reagent Recovery and Reuse Cycles: Yield Consistency Across Iterative Reactions

Unlike TBTH which is consumed stoichiometrically and discarded as waste, tris(1H,1H,2H,2H-perfluorooctyl)tin hydride can be recovered from the fluorous phase and reused. The recovery process involves oxidation of the tin hydride byproduct back to the hydride or direct reuse of the recovered fluorous tin halide [1]. The structural integrity and reactivity are maintained over multiple cycles [2].

Sustainable Chemistry Reagent Recycling Process Economics

Physical Properties and Handling: Defined Boiling Point and Stability Profile

Procurement and safe storage depend on well-defined physical constants. The compound exhibits a boiling point of 133-140°C at 0.02 mmHg and a flash point of 110.00°C, with a melting point below 20.00°C . It reacts slowly with moisture/water (Hydrolytic Sensitivity rating: 7) .

Chemical Inventory Safety Storage

Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride: Validated Research and Industrial Application Scenarios


Radical Dehalogenation and Cyclization in Combinatorial/Parallel Synthesis

This reagent is specifically suited for high-throughput experimentation (HTE) and combinatorial library synthesis. In these settings, the 'fluorous phase-switching' capability demonstrated in Section 3 allows for rapid purification of large compound arrays via simple liquid-liquid extraction [1]. This circumvents the bottleneck of individual column chromatography runs, accelerating lead optimization campaigns. The comparable radical kinetics to TBTH ensures that the synthetic yield is maintained while the purification workflow is streamlined [2].

Large-Scale 'Green' Radical Carbonylation and Hydrostannation

Industrial process chemistry groups seeking to minimize tin waste and volatile organic compound (VOC) emissions should select this reagent. The high partition coefficient into fluorous solvents enables quantitative recovery and reuse of the tin mediator [1]. This addresses the 'Tyranny of Tin' problem—where tin byproduct contamination and toxicity hinder scale-up—by providing a closed-loop recovery system. The reagent's reactivity in carbonylation cascades is equivalent to conventional mediators but with dramatically reduced downstream purification burden [3].

Synthesis of High-Purity Fluorinated Intermediates for Medicinal Chemistry

In medicinal chemistry, where trace metal contamination is a strict release criterion, the separation of organic products from tin residues is critical. The use of tris(1H,1H,2H,2H-perfluorooctyl)tin hydride allows the organic product to be isolated in a non-fluorous phase (e.g., acetonitrile or DCM) with residual tin levels below quantifiable limits after a single fluorous extraction [1]. This is a significant advantage over TBTH, where column chromatography often results in slight co-elution of organotin impurities, necessitating additional scavenger resins or rigorous ICP-MS validation.

Academic Research on Radical Kinetics and Mechanism

For fundamental research into radical clock reactions and kinetics, this reagent provides a tool to decouple the reactivity of the hydrogen atom donor from the separation process. The defined rate constants for hydrogen abstraction [2] allow for precise mechanistic interpretation without the complication of variable product isolation yields associated with chromatographic losses. Furthermore, the ability to recover the tin reagent simplifies disposal protocols in academic teaching and research labs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.